molecular formula C7H16N2O B8706321 [(3-Methoxypyrrolidin-3-YL)methyl](methyl)amine CAS No. 125032-89-5

[(3-Methoxypyrrolidin-3-YL)methyl](methyl)amine

Cat. No. B8706321
M. Wt: 144.21 g/mol
InChI Key: QKKGJYAFMUSLSB-UHFFFAOYSA-N
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Patent
US05453422

Procedure details

8.4 g (20 mmol) of 80% strength 1-benzyl-3-benzylmethylaminomethyl-3-methoxypyrrolidine are dissolved in 100 of methanol, 4.4 ml of concentrated hydrochloric acid are added and the mixture is hydrogenated on 4 g of 10% strength Pd/active carbon at 80° C. and 120 bar. The catalyst is filtered off, the solution is concentrated, a solution of 3 g of KOH in 50 ml of methanol are added, KCl is filtered off and the solution is concentrated. The residue is taken up in CHCl3 again, the mixture is filtered, the solution is concentrated and the residue is distilled.
Name
1-benzyl-3-benzylmethylaminomethyl-3-methoxypyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][C:10]([CH2:15][NH:16][CH2:17]CC2C=CC=CC=2)([O:13][CH3:14])[CH2:9]1)C1C=CC=CC=1>CO.Cl.[Pd]>[CH3:14][O:13][C:10]1([CH2:15][NH:16][CH3:17])[CH2:11][CH2:12][NH:8][CH2:9]1

Inputs

Step One
Name
1-benzyl-3-benzylmethylaminomethyl-3-methoxypyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)(OC)CNCCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
4.4 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated
ADDITION
Type
ADDITION
Details
a solution of 3 g of KOH in 50 ml of methanol are added
FILTRATION
Type
FILTRATION
Details
KCl is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
Smiles
COC1(CNCC1)CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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